molecular formula C18H16N4O2 B5508686 2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline

Cat. No.: B5508686
M. Wt: 320.3 g/mol
InChI Key: HGIOPNRUZUDXTQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline is 320.12732577 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Applications

Quinazoline derivatives, including compounds like 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, have been extensively researched for their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are of great interest for their potential in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems are particularly important for these applications. Moreover, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have shown promise as thermally activated delayed fluorescence emitters, highlighting the versatility of quinazoline derivatives in optoelectronic applications (Lipunova et al., 2018).

Synthetic Approaches

The synthesis of quinazoline derivatives, including 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, has been a subject of significant interest due to their broad spectrum of applications. Novel synthesis methods have been developed, such as the copper-catalyzed reaction of aniline-derived benzamidines, to produce quinazoline derivatives efficiently. These synthetic approaches enable the creation of compounds with potential applications in various fields, including medicinal chemistry and material science (Ohta et al., 2010).

Antibacterial Activity

Some new chalcone and pyrimidine derivatives, including structures related to 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, have been synthesized and tested for their antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The exploration of quinazoline derivatives for antibacterial applications showcases the potential of these compounds in contributing to the development of new antibacterial agents (Mistry & Desai, 2005).

Molecular Structure and DFT Studies

The detailed study of the molecular structure of quinazoline derivatives, including 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, has been conducted through techniques such as single crystal X-ray diffraction and density functional theory (DFT). These studies not only provide insights into the structural characteristics of these compounds but also contribute to understanding their electronic properties and potential applications in various fields, such as in the design of new materials or as active pharmaceutical ingredients (Ren et al., 2021).

Properties

IUPAC Name

2-(4-nitrophenyl)-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-22(24)14-9-7-13(8-10-14)17-19-16-6-2-1-5-15(16)18(20-17)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOPNRUZUDXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.